REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:16]C)=[CH:4][C:5]2[C:9]3[CH2:10][CH2:11][CH2:12][CH2:13][C:8]=3[S:7][C:6]=2[C:14]=1[Cl:15].Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[C:3]([OH:16])=[CH:4][C:5]2[C:9]3[CH2:10][CH2:11][CH2:12][CH2:13][C:8]=3[S:7][C:6]=2[C:14]=1[Cl:15] |f:1.2|
|
Name
|
3,4-dichloro-6,7,8,9-tetrahydro-2-methoxy dibenzothiophene
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(SC3=C2CCCC3)C1Cl)OC
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
is stirred at 190°-195° under nitrogen for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled mixture is triturated with water
|
Type
|
CUSTOM
|
Details
|
the solid product is collected
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ether-pentane after decolorization with charcoal
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(SC3=C2CCCC3)C1Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |